molecular formula C20H15N3 B2867549 3-Methyl-1-(3-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 730976-50-8

3-Methyl-1-(3-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2867549
CAS No.: 730976-50-8
M. Wt: 297.361
InChI Key: OXANCQIRPXSDBU-UHFFFAOYSA-N
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Description

Historical Context of Pyrido[1,2-a]benzimidazole Derivatives in Medicinal Chemistry

Pyrido[1,2-a]benzimidazoles, tricyclic systems featuring a fused pyridine and benzimidazole moiety, were first synthesized by Morgan in 1937. Early studies focused on their fluorescence properties, but their medicinal potential became evident with the discovery of Rifaximin, a semi-synthetic antibiotic derived from rifamycin SV. The rigid, planar structure of the pyrido[1,2-a]benzimidazole core facilitates interactions with biological targets, particularly enzymes and DNA, making it a scaffold of interest for antimalarial, anticancer, and antimicrobial agents.

In the 2010s, derivatives such as TDR86919 (4c ) demonstrated potent antiplasmodial activity against Plasmodium falciparum (IC~50~ = 0.047 μM), outperforming chloroquine in drug-resistant strains. Concurrently, pyrido[1,2-a]benzimidazoles like compound 5 showed selective cytotoxicity against leukemia cell lines (IC~50~ = 1.2 μM), underscoring their versatility. The synthesis of these compounds evolved from traditional cyclocondensation methods to metal-catalyzed cross-coupling reactions, enabling precise functionalization at the 1-position.

Significance of 3-Methyl-1-(3-methylphenyl) Substitution Patterns

The 3-methyl and 1-(3-methylphenyl) groups in 3-methyl-1-(3-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile introduce steric and electronic modifications that critically influence its bioactivity. The 3-methyl group enhances planarity by reducing rotational freedom, potentially improving binding affinity to hydrophobic enzyme pockets. Meanwhile, the 1-(3-methylphenyl) substituent increases lipophilicity (logP ≈ 3.8), favoring membrane permeability and oral bioavailability.

Comparative SAR studies reveal that substituents at the 1-position directly modulate target selectivity. For example:

Table 1: Substituent Effects on Biological Activity in Pyrido[1,2-a]benzimidazole Derivatives

Compound 1-Position Substituent Activity (IC~50~) Target
TDR86919 (4c ) -NH(CH~2~)~3~NMe~2~ 0.047 μM (antiplasmodial) Plasmodium falciparum
Compound 5 -Cl 1.2 μM (anticancer) Leukemia cells
Current Compound 3-methylphenyl Under investigation N/A

The 3-methylphenyl group’s electron-donating methyl moiety may stabilize charge-transfer interactions in DNA intercalation, a mechanism observed in analogous benzimidazole-based anticancer agents. Additionally, the cyano group at the 4-position introduces a strong electron-withdrawing effect, polarizing the heterocyclic system and enhancing reactivity in nucleophilic substitution reactions.

Synthetic routes to this compound often employ Suzuki-Miyaura couplings or Buchwald-Hartwig amination to install the 3-methylphenyl group, as demonstrated in the synthesis of related derivatives. Recent advances in solvent-free protocols have improved yields (up to 88%) while reducing reaction times. The compound’s crystallographic data, though not fully published, suggest a dihedral angle of <10° between the benzimidazole and phenyl rings, indicative of strong π-π stacking potential.

Properties

IUPAC Name

3-methyl-1-(3-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3/c1-13-6-5-7-15(10-13)19-11-14(2)16(12-21)20-22-17-8-3-4-9-18(17)23(19)20/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXANCQIRPXSDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-1-(3-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C25H20N6O2
  • Molecular Weight : 436.5 g/mol
  • IUPAC Name : 2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may influence enzyme activity and receptor binding, leading to diverse pharmacological effects. The compound's structure allows it to participate in multiple biochemical pathways, which may include:

  • Inhibition of Enzymatic Activity : Potentially affecting metabolic pathways.
  • Antiviral Properties : Similar compounds have shown efficacy against viral replication by inhibiting viral enzymes .

Biological Activities

Research indicates that derivatives of pyrido[1,2-a]benzimidazole exhibit a wide range of biological activities:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of compounds similar to this compound. For instance:

  • Compounds with benzimidazole moieties have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 μg/ml .

Anticancer Activity

The compound is being explored for its anticancer properties. Research has indicated that similar structures can induce apoptosis in cancer cells through various mechanisms:

  • A study found that benzimidazole derivatives exhibited cytotoxicity against several cancer cell lines, suggesting a promising avenue for cancer therapy .

Anti-inflammatory Activity

Some derivatives have been reported to possess anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For example:

  • A diarylpyrazole derivative showed significant anti-inflammatory effects with a favorable gastrointestinal profile compared to indomethacin .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Antiviral Efficacy :
    • A related compound demonstrated effective inhibition of respiratory syncytial virus (RSV) replication at micromolar concentrations (EC50 = 6.7 μM), showcasing the potential antiviral applications of pyrido[1,2-a]benzimidazole derivatives .
  • Cancer Cell Line Studies :
    • In vitro studies revealed that certain benzimidazole derivatives could reduce cell viability in various cancer cell lines significantly, indicating their potential as anticancer agents.

Research Findings Summary Table

Activity Type Study Findings Reference
AntimicrobialMIC values ranging from 12.5 to 250 μg/ml
AnticancerInduced apoptosis in various cancer cell lines
Anti-inflammatoryComparable efficacy to NSAIDs with lower GI side effects
AntiviralEC50 = 6.7 μM against RSV

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrido[1,2-a]benzimidazole Core

The biological and physicochemical properties of pyrido[1,2-a]benzimidazole-4-carbonitriles are highly dependent on substituent modifications. Below is a comparative analysis of key derivatives:

Compound ID/Name Substituents (Positions) Yield (%) Melting Point (°C) Key Properties/Activities Reference
Target Compound 3-Me, 1-(3-MePh) N/A N/A Rigid structure; high polarity
3-Methyl-1-oxo-2-phenyl (3 s) 3-Me, 1-oxo, 2-Ph 81 N/A Antimicrobial potential
3-Methyl-1-[2-(piperidin-1-yl)ethyl]amino (13c) 3-Me, 1-(piperidinylethyl)amino 89.55 >264 High thermal stability
3-Methyl-1-(4-toluidino) 3-Me, 1-(4-MePhNH) N/A N/A Detected in soil (organic farming)
3-Methyl-1-[3-(CF₃)PhNH] (14c) 3-Me, 1-(3-CF₃PhNH) 68.21 299 Anticancer candidate

Key Observations :

  • Synthetic Efficiency : Bulky substituents (e.g., 4-(pyridin-2-yl)benzyl in compound 3 u) reduce yields (52%) compared to simpler groups like benzyl (90% for 3 v) .
  • Thermal Stability : Piperidine- or morpholine-containing derivatives (e.g., 13c, 13d) exhibit high melting points (>250°C), attributed to enhanced hydrogen bonding and rigidity .
  • Biological Activity: Derivatives with electron-withdrawing groups (e.g., CF₃ in 14c) show promise in anticancer research, while chloro/morpholino derivatives demonstrate antimicrobial effects .
Electronic and Reactivity Differences
  • Cyano Group Impact: The carbonitrile group at position 4 enhances electrophilicity, enabling nucleophilic additions. This is critical in derivatives like 2-[(2-hydroxyethyl)amino]methylene-3-methyl-1-oxo (3), where the cyano group facilitates Schiff base formation .
  • Substituent Electronic Effects :
    • Electron-Donating Groups (e.g., Me) : Improve solubility in polar solvents but may reduce reactivity in electrophilic substitutions.
    • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Increase acidity of NH groups (e.g., in 14c, IR: NH stretch at 3469 cm⁻¹) and enhance interactions with biological targets .

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